molecular formula C17H17FN2O5S B2929999 3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922061-68-5

3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2929999
CAS RN: 922061-68-5
M. Wt: 380.39
InChI Key: GERMPYKRQCCFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydrobenzo[f][1,4]oxazepin ring system, followed by the introduction of the various functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The 3D conformation could be influenced by the presence of these groups and the overall size and flexibility of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the sulfonamide could potentially undergo hydrolysis, and the fluoro group could be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide could increase its solubility in water, while the fluoro and methoxy groups could influence its reactivity .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Compounds structurally related to benzenesulfonamides have been synthesized and characterized for their applications in photodynamic therapy (PDT) and cancer treatment. For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising results as Type II photosensitizers for the treatment of cancer through photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Benzenesulfonamide derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating potential for anticancer activity. A study on new benzenesulfonamides showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Some of these compounds strongly inhibited human cytosolic isoforms, suggesting their potential as carbonic anhydrase inhibitors with implications for cancer therapy (Gul et al., 2016).

COX-2 Inhibition

The synthesis and evaluation of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors have been explored, with potential applications in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. For instance, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been identified as potent and highly selective COX-2 inhibitors, highlighting the therapeutic potential of benzenesulfonamide structures in developing anti-inflammatory drugs (Hashimoto et al., 2002).

Antimicrobial and Enzyme Inhibition

Benzenesulfonamide derivatives have also been studied for their antimicrobial activities and ability to inhibit enzymes like carbonic anhydrase. Synthesis and characterization of new Schiff bases of sulfa drugs and their metal complexes showed antimicrobial activities against various bacteria and potent inhibition effects on carbonic anhydrase enzymes, suggesting their applicability in developing antimicrobial and enzyme inhibition agents (Alyar et al., 2018).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and studying its reactivity and physical properties in more detail .

properties

IUPAC Name

3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c1-20-7-8-25-15-5-3-11(9-13(15)17(20)21)19-26(22,23)12-4-6-16(24-2)14(18)10-12/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERMPYKRQCCFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.